molecular formula C11H8N2O4 B1168239 POLYGLYCERYL-6 SESQUISTEARATE CAS No. 112939-69-2

POLYGLYCERYL-6 SESQUISTEARATE

Cat. No.: B1168239
CAS No.: 112939-69-2
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Description

Polyglyceryl-6 Sesquistearate is a non-ionic surfactant belonging to the class of Polyglycerol Fatty Acid Esters (PGFEs). It is synthesized from renewable resources like vegetable oils, making it an eco-friendly and biodegradable alternative to traditional polyethylene glycol (PEG)-based surfactants, which can contain trace amounts of 1,4-dioxane, a potential carcinogen . This compound consists of a polyglycerol head group with an average polymerization degree of 6, esterified with stearic acid. The "sesqui-" prefix indicates a molar ratio where the fatty acid is less than the polyglycerol, typically around 1.5:1, which influences its Hydrophile-Lipophile Balance (HLB) value. The HLB value of PGFEs is highly tunable; for similar compounds like Polyglyceryl-6 Stearate, values around 9.5 have been reported, placing it in a range suitable for oil-in-water (o/w) emulsion stabilization . Generally, PGFEs with HLB values between 8 and 18 are effective o/w emulsifiers . Its primary research value lies in its application as an emulsifier for formulating stable o/w emulsions and low-viscous serums in cosmetic science . It functions by reducing the interfacial tension between oil and water phases, facilitating the formation and stabilization of fine droplets. Beyond cosmetics, PGFEs have significant applications in food science as additives (E475) and in pharmaceutical research as lipid-based excipients, where their lipophilicity (low HLB) can be utilized to modify crystal formation or enhance drug delivery . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

112939-69-2

Molecular Formula

C11H8N2O4

Synonyms

POLYGLYCERYL-6 SESQUISTEARATE

Origin of Product

United States

Synthesis and Derivatization of Polyglyceryl 6 Sesquistearate

Polyglycerol Backbone Synthesis Methodologies

The synthesis of the polyglycerol backbone is a critical step that dictates the final properties of the resulting ester. The primary method for producing polyglycerols is the direct polymerization of glycerol (B35011), a readily available and biodegradable compound often obtained as a byproduct of biodiesel production. mdpi.com This process typically involves the self-condensation of glycerol molecules at elevated temperatures, facilitated by a catalyst, to form a mixture of oligomers with varying degrees of polymerization. mdpi.commdpi.com

Glycerol Polymerization via Catalytic Routes

The polymerization of glycerol into polyglycerols is an etherification reaction that can be catalyzed by either acidic or alkaline substances. researchgate.net While both types of catalysts are effective in promoting the reaction, they operate through different mechanisms and can lead to variations in the product distribution and reaction selectivity. mdpi.comresearchgate.net The choice of catalyst is a crucial parameter that influences the structure of the resulting polyglycerol, which can be linear, branched, or cyclic. researchgate.netnih.gov

Alkaline catalysts are widely used for glycerol polymerization due to their high activity and selectivity towards the formation of polyglycerols. mdpi.com Homogeneous alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃), are particularly effective. researchgate.net The reaction mechanism under alkaline conditions is generally accepted to proceed through a two-step process. researchgate.net The first step involves the deprotonation of a glycerol hydroxyl group by the base to form a more nucleophilic glyceroxide anion. researchgate.net In the second step, this anion attacks a carbon atom of another glycerol molecule, leading to the formation of an ether linkage and the elimination of a water molecule. researchgate.net An alternative proposed mechanism involves the "in situ" formation of glycidol (B123203) as a reactive intermediate. researchgate.net

The reaction conditions for alkaline-catalyzed glycerol polymerization have a significant impact on the conversion of glycerol and the selectivity towards different polyglycerol oligomers. Key parameters include temperature, catalyst concentration, and reaction time. mdpi.com Higher temperatures generally lead to increased glycerol conversion but can also promote the formation of higher oligomers and cyclic byproducts. mdpi.com

Table 1: Effect of Alkaline Catalysts on Glycerol Polymerization

CatalystCatalyst Conc. (wt.%)Temperature (°C)Time (h)Glycerol Conversion (%)Selectivity to Di- and Triglycerol (%)Reference
NaOH224096399 mdpi.com
Na₂CO₃224097693 mdpi.com
LiOH0.1230724100 mdpi.com
LiOH0.126078068 mdpi.com
CaO/CNFNot Specified2208Not SpecifiedIncrease observed mdpi.com
Ca-MgAl MMONot Specified220Not Specified40Not Specified mdpi.com
Ca-MgAl MMONot Specified230Not Specified86Not Specified mdpi.com
Ca₁.₆La₀.₄Al₀.₆O₃Not Specified26089688 mdpi.com

Data compiled from a review of alkaline-based catalysts for glycerol polymerization. mdpi.com

Acid catalysts, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous, can also be employed for glycerol polymerization. researchgate.netgoogle.com The acidic catalysis pathway is believed to proceed through the protonation of a hydroxyl group on a glycerol molecule, followed by the elimination of a water molecule to form a carbocation intermediate. This carbocation is then attacked by a hydroxyl group of another glycerol molecule to form an ether linkage. google.com However, acid-catalyzed polymerization is often conducted under harsh conditions and can lead to the formation of undesirable byproducts, such as cyclic compounds and unsaturated derivatives like acrolein. researchgate.netmdpi.com

The process parameters for acid-catalyzed glycerol polymerization, including temperature and catalyst concentration, must be carefully controlled to achieve a reasonable polymerization rate and avoid the formation of a gelled product. google.com The reaction is typically carried out at temperatures ranging from 110°C to 200°C under reduced pressure to facilitate the removal of water and drive the reaction towards completion. google.com

Table 2: Process Parameters for Acid-Catalyzed Glycerol Polymerization

CatalystCatalyst Conc. (wt.%)Temperature (°C)Pressure (mmHg)Reaction TimeOutcomeReference
Sulfuric Acid4.8Not Specified< 40020-240 minIncrease in Mw and polydispersity with time google.com
Sulfuric Acid3.6140< 400360 minHigh molecular weight polyglycerol google.com
Strong AcidsNot Specified150-280Not SpecifiedNot SpecifiedFast but low selectivity, mixtures of cyclic and unsaturated compounds researchgate.net

Data compiled from studies on acid-catalyzed glycerol polymerization. researchgate.netgoogle.com

Control of Glycerol Oligomer Distribution and Degree of Polymerization in Polyglycerol Synthesis

Controlling the distribution of glycerol oligomers and the average degree of polymerization (DP) is essential for producing polyglycerols with desired properties for specific applications. researchgate.net The oligomerization of glycerol is a consecutive reaction, meaning that the initial products (diglycerols) can further react to form higher oligomers (triglycerols, tetraglycerols, etc.). researchgate.net

Several reaction variables have a significant influence on the final oligomer distribution. These include:

Reaction Time: As the reaction time increases, the conversion of glycerol increases, and the distribution of oligomers shifts towards higher molecular weight species. mdpi.com Initially, the formation of diglycerol (B53887) and triglycerol is favored, but as the reaction progresses, these are consumed to form larger oligomers. mdpi.commdpi.com

Temperature: Higher reaction temperatures generally accelerate the polymerization rate, leading to higher glycerol conversion and the formation of higher oligomers in a shorter time. mdpi.commdpi.com However, excessively high temperatures can also lead to a decrease in the selectivity for desired short-chain oligomers. mdpi.com

Catalyst Type and Concentration: The choice of catalyst and its concentration can significantly affect the selectivity of the reaction. For instance, some catalysts may favor the formation of linear oligomers, while others might promote branching or the formation of cyclic byproducts. mdpi.comresearchgate.net The basicity of alkaline catalysts also plays a role, with stronger bases potentially leading to faster reaction rates but lower selectivity for di- and triglycerols. mdpi.com

For example, in a study using a lanthanum-based heterogeneous catalyst, the reaction was monitored over 24 hours at 240°C. mdpi.com The results showed that the formation of the trimer reached its maximum yield at 16 hours, after which the formation of the tetramer became dominant. mdpi.com After 24 hours, the glycerol conversion reached 72%, with a product distribution of 42% linear tetramer, 32% dimer, and 22% trimer. mdpi.com

Determining the average degree of polymerization and the distribution of oligomers in a polyglycerol sample is crucial for quality control and for understanding the structure-property relationships of the final product. researchgate.net Several analytical techniques are employed for this purpose:

Gel Permeation Chromatography (GPC): GPC is a widely used technique to determine the molecular weight distribution of polymers. google.com It separates molecules based on their hydrodynamic volume in solution. By using appropriate calibration standards, GPC can provide information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyglycerol sample. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural characterization of polyglycerols. researchgate.net NMR can provide detailed information about the different types of glycerol units (e.g., terminal, linear, dendritic), the degree of branching, and the average degree of polymerization. researchgate.net

Gas Chromatography (GC): For the analysis of lower molecular weight oligomers (e.g., di-, tri-, and tetraglycerols), gas chromatography is a suitable method. researchgate.net The polyglycerol sample is often derivatized (e.g., silylation) to increase its volatility before analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different oligomers in a polyglycerol mixture. researchgate.net However, the lack of commercially available standards for higher polyglycerol oligomers can be a limitation for quantitative analysis. researchgate.net

It is important to note that for polycondensation reactions like glycerol polymerization, the Carothers equation, which relates the degree of polymerization to the extent of reaction, may not accurately describe the real average polymerization degree due to the complexity of the reaction and the influence of various factors on the polymerization process. mdpi.com

Esterification of Polyglycerin-6 (B12677) with Stearic Acid

The formation of Polyglyceryl-6 Sesquistearate is achieved through the direct esterification of polyglycerin-6 with stearic acid. This reaction involves combining the hydrophilic polyglycerin-6 backbone with the lipophilic stearic acid tails. The process is typically conducted at high temperatures and may be facilitated by a catalyst to drive the reaction towards the desired ester products. nih.govgoogle.comglycerinrefine.com

The esterification of polyglycerin-6 with stearic acid is a condensation reaction. A carboxylic acid (stearic acid) reacts with an alcohol (the hydroxyl groups of polyglycerin-6) to form an ester and water. Given that polyglycerin-6 has multiple hydroxyl groups, the reaction can yield a mixture of mono-, di-, and higher esters. researchgate.netgerli.com

The term "sesquiester" does not refer to a single, discrete molecule but rather to a product mixture where the average molar ratio of stearic acid to polyglycerin-6 is 1.5:1. The reaction mechanism, typically catalyzed by an acid or a base, proceeds as follows:

Protonation (Acid Catalysis): The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A hydroxyl group from the polyglycerin-6 molecule acts as a nucleophile, attacking the activated carbonyl carbon of the stearic acid.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

Water Elimination: A molecule of water is eliminated, and a proton is lost from the carbonyl oxygen, regenerating the catalyst and forming the ester linkage.

In base-catalyzed esterification, the base removes a proton from the polyglycerol's hydroxyl group, forming a more potent nucleophile (an alkoxide) that then attacks the carbonyl carbon of the stearic acid. google.comglycerinrefine.com The distribution of ester products (mono-, di-, tri-stearates, etc.) in the final mixture is controlled by the stoichiometry of the reactants. fao.org

Achieving high yields and the desired degree of esterification for polyglyceryl esters requires careful control over several reaction parameters. The primary challenge is to maximize the formation of the target esters while minimizing side reactions. researchgate.net Key factors influencing the process include temperature, catalyst type and concentration, the molar ratio of reactants, and the efficient removal of water, which is a byproduct of the reaction. nih.govglycerinrefine.comacs.org

Industrially, the process often involves high temperatures (200–260°C) and the use of alkaline catalysts like sodium hydroxide. google.comglycerinrefine.com The reaction is typically carried out under a vacuum or with nitrogen sparging to continuously remove water, thereby shifting the reaction equilibrium towards the products. nih.govgoogle.com

ParameterOptimized ConditionRationale / Finding
Temperature 220-235°CHigh temperatures increase the reaction rate, but temperatures above 260°C can lead to undesired byproducts. google.comglycerinrefine.com
Catalyst Alkaline (e.g., NaOH) or Metal (e.g., tetrabutyl titanate)Alkaline catalysts are common for direct esterification. google.comglycerinrefine.com Metal catalysts can lead to improved product color and shorter reaction times. google.com
Pressure Reduced Pressure / VacuumFacilitates the removal of water, driving the reaction to completion. nih.govgoogle.com
Reactant Ratio Controlled Molar RatioThe ratio of polyglycerin-6 to stearic acid is critical for achieving the target "sesqui" (1.5) degree of esterification.
Atmosphere Inert (e.g., Nitrogen sparging)Prevents oxidation at high temperatures and aids in water removal. google.com

This table presents a synthesis of typical conditions for chemical esterification based on industrial practices.

As an alternative to high-temperature chemical synthesis, enzymatic approaches offer a milder and more selective route to polyglycerol esters. csic.es Immobilized lipases, such as Lipozyme 435 and Novozym 435, are frequently used as biocatalysts for the esterification of polyglycerols with fatty acids in solvent-free systems. acs.orgcsic.esnih.gov This method is preferred for its specificity, reduced side products, and operation under milder conditions. csic.es

The efficiency of enzymatic esterification is influenced by several factors, including reaction temperature, enzyme dosage, substrate molar ratio, and effective water removal. fkit.hrcsic.es Solvent-free systems are advantageous as they are more environmentally friendly and simplify downstream processing. researchgate.net The primary challenges in these systems are the high viscosity of the reactants and ensuring adequate mixing of the hydrophilic polyglycerol and the hydrophobic fatty acid. fkit.hr

ParameterOptimized ConditionRationale / FindingSource(s)
Enzyme Lipozyme 435 / Novozym 435Effective immobilized lipases for polyglycerol ester synthesis. acs.orgnih.gov acs.orgnih.gov
Temperature 80-90°CBalances enzyme activity with enzyme stability; higher temperatures can lead to inactivation. acs.orgcsic.es acs.orgcsic.es
Enzyme Dosage 1.4 - 2.7% (w/w)The optimal amount to complete the reaction in a reasonable timeframe (e.g., 6 hours) without excessive cost. acs.orgnih.gov acs.orgnih.gov
Substrate Molar Ratio ~1.35:1 to 1.59:1 (Polyglycerol:Fatty Acid)An excess of polyglycerol can help to drive the reaction and manage viscosity. nih.govcsic.es nih.govcsic.es
Water Removal N₂ flushing or reduced pressureCrucial for achieving high conversion rates by shifting the reaction equilibrium. nih.govfkit.hr nih.govfkit.hr

This interactive table summarizes findings from various studies on the enzymatic synthesis of polyglycerol esters.

Post-Synthetic Modifications of Polyglycerin-6

The polyglycerin-6 backbone, with its multiple hydroxyl groups, serves as a versatile platform for further chemical modification. mdpi.comsmolecule.com These post-synthetic modifications allow for the creation of tailored derivatives with specific functionalities, expanding their range of applications. acs.org

The abundant hydroxyl groups on the polyglycerin-6 structure are active sites for a variety of derivatization reactions. smolecule.com These reactions can introduce new functional groups, thereby altering the polymer's physical and chemical properties, such as its hydrophilicity, reactivity, or ability to conjugate with other molecules. acs.org

Common functionalization strategies include:

Esterification/Etherification: Reacting the hydroxyl groups with other aliphatic acyl chlorides or alkyl halides can modify the polymer's hydrophilic-lipophilic balance (HLB). acs.org

Click Chemistry: The hydroxyl groups can be converted into azides or alkynes, which are useful intermediates for "click" reactions, enabling the efficient attachment of a wide range of molecules. acs.org

Grafting: The hydroxyl moieties can act as macroinitiators for "grafting-from" polymerization approaches, leading to the formation of brush-like or grafted hyperbranched architectures. acs.org

These modifications are crucial for developing advanced materials for applications in drug delivery, surface conjugation, and the creation of complex polymer structures. mdpi.com

The hydroxyl groups of the polyglycerin-6 backbone can undergo oxidation and reduction reactions, common to alcohols.

Oxidation: Primary hydroxyl groups can be oxidized to form aldehydes and subsequently carboxylic acids, while secondary hydroxyl groups can be oxidized to ketones. The specific outcome depends on the oxidizing agent and reaction conditions. Such reactions can introduce carbonyl or carboxyl functionalities, which can be used for further conjugation or to alter the polymer's charge and chelating properties. However, uncontrolled oxidation, especially at the high temperatures used in chemical synthesis, can lead to degradation and the formation of byproducts like acrolein. researchgate.netlibretexts.org

Reduction: While the polyether and ester functionalities of this compound are generally stable to reduction, any aldehyde or ketone groups introduced via oxidation could be reduced back to hydroxyl groups using reducing agents like sodium borohydride. More forceful reduction could potentially cleave the ester bond, but this is not a typical post-synthetic modification pathway. The primary application of reduction in the context of related compounds, such as unsaturated esters, is the catalytic hydrogenation of double bonds to increase oxidative stability, though stearic acid is already saturated. libretexts.org

Substitution Reactions

This compound possesses reactive hydroxyl groups on the polyglycerol backbone, which can undergo substitution reactions to modify the properties of the molecule. These reactions allow for the introduction of new functional groups, leading to derivatives with altered solubility, emulsification characteristics, and other physicochemical properties. Key substitution reactions include etherification, such as alkoxylation, and the formation of sulfate (B86663) esters.

Etherification: Alkoxylation

One of the notable substitution reactions of polyglyceryl esters is alkoxylation, a process that involves the addition of alkylene oxides, most commonly ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO), to the free hydroxyl groups of the polyglycerol chain. This reaction results in the formation of polyglyceryl alkoxylate esters, which exhibit modified hydrophilic-lipophilic balance (HLB) values and enhanced surface-active properties.

A patented process details the synthesis of polyglyceryl alkoxylate esters by reacting a polyglyceryl-6 ester with ethylene oxide. google.com In this process, a pre-formed polyglyceryl-6 ester, which can be a mixture of stearate (B1226849) and palmitate esters, is reacted with a significant molar excess of ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH). The reaction is typically carried out in an autoclave under controlled temperature and pressure.

The alkoxylation of a polyglyceryl-6 stearate/palmitate mixture demonstrates the transformation of the original ester into a polyglyceryl alkoxylate ester with a significantly higher degree of ethoxylation. This modification alters the molecule's polarity and, consequently, its emulsifying and thickening properties in aqueous formulations. google.com

Detailed findings from the alkoxylation of a polyglyceryl-6 ester are presented in the table below:

Table 1: Synthesis of Polyglyceryl-6 Alkoxylate Ester

ParameterValue
Starting MaterialPolyglyceryl-6 penta(stearate/palmitate)
Alkoxylating AgentEthylene Oxide (EO)
Molar Equivalents of EO450
Molar Equivalents of Stearic Acid4.5
Catalyst3 mol% KOH in water (45%)
Reactor5 L autoclave
Initial Charge300g of polyglyceryl ester

The resulting polyglyceryl alkoxylate esters are noted for their improved thickening capabilities in aqueous surfactant preparations compared to conventional ethoxylated esters. google.com

Formation of Sulfate Esters

Another significant substitution reaction is the sulfation of the free hydroxyl groups on the polyglycerol backbone of the ester. This reaction introduces a sulfate group (-SO₃H), which can then be neutralized to form a sulfonate salt (-SO₃⁻Na⁺). This modification transforms the non-ionic polyglyceryl ester into an anionic surfactant, drastically altering its properties and potential applications.

The sulfation process typically involves reacting the polyglyceryl ester with a sulfating agent, such as concentrated sulfuric acid, under controlled temperature conditions to prevent degradation of the ester. Following the sulfation, the reaction mixture is neutralized with a base, for example, sodium hydroxide, to yield the final sulfated polyglyceryl ester. tanta.edu.eg

Research on the sulfation of various polyglyceryl esters has shown that this modification significantly impacts their surface-active properties. tanta.edu.eg While specific studies focusing solely on this compound are not prevalent, the general principles of sulfating polyglyceryl esters are applicable. The introduction of the anionic sulfate group enhances the hydrophilicity of the molecule, which can lead to improved foaming and cleansing properties.

A study on the sulfation of different polyglyceryl esters provides insights into the reaction conditions and the resulting properties of the sulfated products. tanta.edu.eg

Table 2: General Conditions for the Sulfation of Polyglyceryl Esters

Reaction StepReagent/ConditionPurpose
SulfationConcentrated Sulfuric AcidIntroduction of the sulfate group to the hydroxyls
Temperature ControlMaintained below 30°CTo prevent degradation of the ester
Washing15% Sodium Sulphate SolutionRemoval of excess acid
NeutralizationSodium HydroxideFormation of the sodium salt of the sulfated ester

This transformation from a non-ionic to an anionic surfactant through sulfation opens up a different range of applications for these modified polyglyceryl esters. tanta.edu.eg

Structural Elucidation and Characterization of Polyglyceryl 6 Sesquistearate

Primary Structure Determination of Polyglycerin-6 (B12677) Moiety

The polyglycerin-6 component of Polyglyceryl-6 Sesquistearate is an oligomer consisting of six glycerol (B35011) units linked by ether bonds. The polymerization of glycerol can result in a variety of structures, which significantly influences the final properties of the ester.

The polymerization of glycerol can lead to both linear and branched polymer architectures. researchgate.net Linear structures consist of glycerol units linked in a straight chain, while branched, or hyperbranched, structures contain branching points where a single glycerol unit is connected to more than two other glycerol units. The degree of branching is influenced by the synthesis conditions. Controlled polymerization techniques can favor the formation of more linear polymers, whereas other conditions can lead to highly branched, dendritic-like structures. researchgate.net The architecture of the polyglycerin-6 backbone has a significant impact on the physicochemical properties of the final this compound, such as its viscosity, solubility, and emulsifying capabilities.

Architectural FeatureDescription
Linear Architecture Glycerol units are linked sequentially in a chain-like fashion.
Branched Architecture Contains branching points where a glycerol unit is bonded to more than two other glycerol units, leading to a more compact, globular structure.

Molecular Architecture of the Sesquiester Linkage

The term "sesquistearate" indicates that, on average, there are 1.5 moles of stearic acid esterified to each mole of polyglycerin-6. This non-integer ratio implies that the final product is a mixture of different ester species.

The "sesqui" prefix in "sesquistearate" signifies a stoichiometric ratio of 1.5. In the context of this compound, this translates to an average of 1.5 stearic acid molecules per polyglycerin-6 molecule. This ratio is an average across the entire mixture of molecules in the product. Analytical techniques such as saponification value determination can be used to experimentally verify this average degree of esterification. The saponification value is a measure of the amount of base required to saponify a given quantity of the ester, which is directly related to the average molecular weight and the number of ester linkages.

Given the average 1.5:1 stoichiometric ratio, this compound is inherently a mixture of mono- and di-esters of stearic acid with polyglycerin-6. It is also possible for some unesterified polyglycerin-6 and potentially trace amounts of tri- or higher esters to be present. The precise distribution of these different ester species can vary depending on the manufacturing process and reaction conditions. This distribution is a critical factor in determining the performance of the ingredient as an emulsifier, as the balance between the hydrophilic polyglycerol head and the lipophilic stearic acid tails dictates its surface activity.

Ester ComponentDescription
Mono-ester One molecule of stearic acid is esterified to a polyglycerin-6 molecule.
Di-ester Two molecules of stearic acid are esterified to a polyglycerin-6 molecule.
Unesterified Polyglycerin-6 Polyglycerin-6 molecules that have not been esterified with stearic acid.

Advanced Spectroscopic and Chromatographic Methods for Characterization

A comprehensive characterization of this compound requires the use of multiple advanced analytical techniques to elucidate its complex structure.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure. NMR can be used to identify the signals corresponding to the polyglycerol backbone, the stearic acid chains, and the ester linkages, providing information on the degree of esterification and the nature of the ether linkages in the polyglycerol moiety. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and ester (C=O) groups can confirm the successful synthesis of the polyglyceryl ester.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for separating the different components of the this compound mixture. spkx.net.cncir-safety.org By using appropriate columns and solvent gradients, it is possible to separate the mono-esters, di-esters, and unesterified polyglycerin-6, allowing for their individual quantification. Detectors such as evaporative light scattering detectors (ELSD) or mass spectrometers (MS) are often used with HPLC for the analysis of these non-UV-absorbing compounds. spkx.net.cnresearchgate.net

Gas Chromatography (GC): GC can be employed to analyze the fatty acid composition of the product after saponification and derivatization of the fatty acids to their more volatile methyl esters. spkx.net.cn This confirms that stearic acid is the primary fatty acid used in the esterification.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC or used directly, MS provides detailed information on the molecular weight distribution of the various species present in the mixture. spkx.net.cngoogle.com This allows for the identification of the different polyglyceryl esters based on their mass-to-charge ratio.

Analytical MethodInformation Provided
NMR Spectroscopy Detailed structural information, including ether and ester linkages.
FTIR Spectroscopy Identification of functional groups.
HPLC Separation and quantification of mono-esters, di-esters, and other components.
GC Analysis of fatty acid composition after saponification.
Mass Spectrometry Molecular weight distribution and identification of different ester species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of polyglyceryl esters, providing detailed information at the atomic level. Both ¹H and ¹³C NMR are utilized to confirm the presence of the polyglycerol backbone and the esterified fatty acid chains. tandfonline.com

In ¹H NMR analysis of polyglyceryl fatty acid esters, the spectra can be divided into distinct regions corresponding to different protons within the molecule. nih.gov The protons of the polyglycerol moiety, specifically the oxymethylene (-CH₂-O-) and oxymethine (>CH-O-) groups, generate signals that confirm the polymeric glycerol structure. tandfonline.com Concurrently, signals corresponding to the fatty acid acyl chain are observed, including the α-methylene protons adjacent to the carbonyl group, the bulk methylene (B1212753) protons of the alkyl chain, and the terminal methyl protons. nih.gov The formation of the ester linkage is confirmed by the downfield shift of the protons on the glycerol carbon to which the fatty acid is attached. tandfonline.comresearchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The spectrum confirms the presence of carbons from the mono-, di-, and triacylglycerol components within the polyglycerol sample. tandfonline.com Key signals include those from the carbonyl carbon of the ester group, the various carbons of the polyglycerol backbone, and the distinct carbons of the stearic acid chain.

Table 1: Representative NMR Chemical Shifts for Polyglyceryl Esters

NucleusFunctional GroupRepresentative Chemical Shift (δ, ppm)
¹HGlycerol Backbone (CH, CH₂)3.5 - 5.1
¹HFatty Acid α-CH₂~2.3 - 2.5
¹HFatty Acid (CH₂)n~1.2 - 1.6
¹HFatty Acid Terminal CH₃~0.8 - 0.9
¹³CEster Carbonyl (C=O)~173 - 174
¹³CGlycerol Backbone (C-O)~60 - 85
¹³CFatty Acid Alkyl Chain~14 - 35

Note: Specific chemical shifts can vary based on the solvent used and the specific structure of the oligomers and isomers present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound, thereby confirming its chemical identity as a polyol fatty acid ester. tandfonline.com The FTIR spectrum displays several key absorption bands that are indicative of its structure.

A prominent and broad absorption band is typically observed in the region of 3600-3100 cm⁻¹, which is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups of the polyglycerol backbone. tandfonline.comresearchgate.net The presence of significant hydrogen bonding within the molecule can cause this band to be particularly broad. tandfonline.com Sharp peaks corresponding to the C-H stretching of the alkane groups in both the fatty acid chain and the polyglycerol backbone appear in the 3000-2850 cm⁻¹ region. tandfonline.com

Crucially, a strong, sharp absorption peak is found around 1740-1735 cm⁻¹, which is the hallmark of the C=O (carbonyl) stretching vibration of the ester functional group, confirming the esterification of the polyglycerol with stearic acid. researchgate.net Additionally, C-O stretching vibrations, associated with both the ether linkages in the polyglycerol backbone and the ester linkage, are observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. tandfonline.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3100O-H Stretch (broad)Hydroxyl Groups (-OH)
3000 - 2850C-H Stretch (sharp)Alkyl Groups (-CH₃, -CH₂)
~1740C=O Stretch (strong, sharp)Ester Carbonyl (-COO-)
1300 - 1000C-O StretchEster and Ether Linkages (-C-O-)

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis of Polyglycerols

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of the polyglycerol backbone of this compound. researchgate.net This analysis is performed on the polyglycerol portion of the molecule after it has been cleaved from the fatty acid chains via hydrolysis. GPC separates molecules based on their hydrodynamic size in solution. waters.com Larger molecules cannot enter the pores of the column's stationary phase as deeply and therefore elute faster, while smaller molecules penetrate the pores more extensively and elute later. researchgate.net

The analysis provides several key parameters that describe the polymer distribution. polyanalytik.com The number-average molecular weight (Mn) represents the average molecular weight of the polymer chains, while the weight-average molecular weight (Mw) is biased towards the heavier molecules in the mixture. waters.com The ratio of these two values gives the Polydispersity Index (PDI), which is a measure of the breadth of the molecular weight distribution. researchgate.net For a "Polyglyceryl-6" moiety, the GPC data would be expected to show a distribution of oligomers centered around hexaglycerol (B12301427).

Table 3: GPC Parameters for Polyglycerol Analysis

ParameterSymbolDescription
Number-Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular WeightMwAn average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.
Polydispersity IndexPDIA measure of the non-uniformity of molecular weights in a polymer (PDI = Mw/Mn). A value of 1 indicates a monodisperse sample.

Gas Chromatography (GC) for Component Analysis post-hydrolysis

To quantify the individual components of this compound, the ester bonds are first broken through a chemical process called hydrolysis (or saponification). researchgate.netnih.gov This reaction yields the constituent polyglycerols and fatty acids, which are then separated and analyzed individually using Gas Chromatography (GC). nih.gov

Following hydrolysis, the resulting mixture of glycerol oligomers is isolated from the fatty acid salts. researchgate.net Because polyglycerols are not sufficiently volatile for direct GC analysis, they must first undergo a derivatization step. researchgate.net A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which increases their volatility. acs.org

The derivatized sample is then injected into a GC system, typically equipped with a Flame Ionization Detector (FID). The chromatogram displays a series of peaks, each corresponding to a different glycerol oligomer (e.g., diglycerol (B53887), triglycerol, up to decaglycerol (B1678983) and higher). tandfonline.comresearchgate.net The area under each peak is proportional to the concentration of that specific oligomer in the mixture. nih.gov For a Polyglyceryl-6 product, the distribution would be expected to be centered around the hexaglycerol species. mdpi.com

Table 4: Example Distribution of Glycerol Oligomers in a Polyglyceryl-6 Sample by GC

Glycerol OligomerDegree of PolymerizationRepresentative Abundance (%)
Diglycerol210 - 20
Triglycerol315 - 25
Tetraglycerol415 - 25
Pentaglycerol510 - 20
Hexaglycerol 6 20 - 30
Heptaglycerol+≥7< 10

Note: This is a hypothetical distribution. Actual compositions vary by manufacturing process.

The fatty acid component, liberated during hydrolysis, is also analyzed by GC. researchgate.net To make them volatile, the fatty acids are typically converted into their corresponding Fatty Acid Methyl Esters (FAMEs) through an esterification reaction with a reagent like methanolic HCl. sigmaaldrich.com

The FAMEs mixture is then analyzed by GC-FID. nih.govsigmaaldrich.com The resulting chromatogram separates the different fatty acid esters based on their chain length and degree of unsaturation. For "this compound," the predominant peak would correspond to methyl stearate (B1226849), derived from stearic acid. The term "sesqui-" implies an average esterification ratio of 1.5 moles of fatty acid per mole of polyglycerol. Other fatty acids may be present in minor quantities, originating from the purity of the starting stearic acid raw material.

Table 5: Typical Fatty Acid Profile of this compound by GC of FAMEs

Fatty Acid Methyl EsterCorresponding Fatty AcidRepresentative Composition (%)
Methyl PalmitatePalmitic Acid (C16:0)< 5.0
Methyl Stearate Stearic Acid (C18:0) > 90.0
Methyl OleateOleic Acid (C18:1)< 3.0
Others-< 2.0

Note: The profile reflects the composition of the fatty acid raw material used in synthesis.

Interfacial Phenomena and Self Assembly of Polyglyceryl 6 Sesquistearate

Fundamental Principles of Surfactant Activity

The efficacy of a surfactant is rooted in its molecular structure. For Polyglyceryl-6 Sesquistearate, the hydrophilic part consists of a polyglycerol-6 chain, while the hydrophobic part is derived from stearic acid. This dual character dictates its behavior at interfaces and its tendency to self-assemble.

The Hydrophilic-Lipophilic Balance (HLB) is a critical concept, established by Griffin in the 1940s, used to classify surfactants based on the balance between their hydrophilic and lipophilic properties. alfa-chemistry.comankara.edu.tr This balance is represented by a numerical scale, typically from 0 to 20. alfa-chemistry.compharmajournal.net A low HLB value indicates a more lipophilic (oil-soluble) character, suitable for creating water-in-oil (W/O) emulsions, while a high HLB value signifies a more hydrophilic (water-soluble) character, ideal for oil-in-water (O/W) emulsions. alfa-chemistry.comutl.pt

Polyglyceryl esters, as a class, offer a broad spectrum of HLB values, which can be precisely controlled by modifying the degree of polymerization of the glycerol (B35011) chain, the length of the fatty acid chain, or the degree of esterification. mdpi.comcnchemsino.com An increase in the polyglycerol chain length enhances hydrophilicity and raises the HLB value, whereas a higher degree of esterification or longer fatty acid chains increase lipophilicity, lowering the HLB value. mdpi.comcnchemsino.com This versatility allows for the creation of surfactants with HLB values ranging from approximately 2 to 16. cnchemsino.com

One of the primary methods for determining the HLB value for polyhydric alcohol fatty acid esters like this compound is Griffin's equation: ankara.edu.trutl.ptgreengredients.it

HLB = 20 (1 - S/A)

Where:

S is the saponification number of the ester.

A is the acid number of the fatty acid used in the esterification.

This calculation provides a reliable estimate of the surfactant's properties, guiding its application in emulsion formulation. pharmajournal.netgreengredients.it

HLB Value RangeGeneral Application/Function
3–6W/O (Water-in-Oil) Emulsifier
8–18O/W (Oil-in-Water) Emulsifier
utl.pt

Surface tension (at an air-liquid interface) and interfacial tension (at a liquid-liquid interface) arise from the cohesive energy present between molecules at the surface or interface. Surfactants lower this tension by adsorbing at the interface. bakerpedia.com Due to its amphiphilic structure, this compound molecules preferentially migrate to the oil-water interface. The hydrophilic polyglycerol head orients towards the aqueous phase, while the lipophilic stearate (B1226849) tail extends into the oil phase.

This molecular arrangement disrupts the strong cohesive forces between water molecules at the interface, effectively reducing the energy required to increase the interfacial area. bakerpedia.comnih.gov This reduction in interfacial tension is the fundamental mechanism that allows for the formation and stabilization of emulsions, which are dispersions of one immiscible liquid within another. nih.gov By lowering the interfacial energy, the surfactant facilitates the breakup of large droplets into smaller ones and creates a protective layer around the dispersed droplets, preventing them from coalescing.

Self-Assembly Behaviors in Aqueous and Non-Aqueous Systems

Beyond their action at interfaces, surfactant molecules can spontaneously self-assemble into organized colloidal clusters called micelles when their concentration in a solvent exceeds a certain threshold. tandfonline.com This phenomenon is a key characteristic of surfactants like this compound.

Micellization is the process of forming micelles. tandfonline.com In an aqueous solution, this process is primarily driven by the hydrophobic effect. The lipophilic tails of the surfactant molecules are expelled from the water, aggregating to form a core that minimizes their contact with the aqueous environment, while the hydrophilic heads form a shell that remains in contact with the water.

The minimum concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC). nih.govarxiv.org Below the CMC, surfactant molecules exist predominantly as individual monomers. Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles. arxiv.org The CMC is a crucial parameter characterizing a surfactant's efficiency. The thermodynamics of micellization involves a balance of enthalpic and entropic contributions. The process is typically spontaneous, driven by a significant increase in the entropy of the system resulting from the release of ordered water molecules that surrounded the hydrophobic tails.

This compound and other PGFEs are highly effective in forming various nanostructures, particularly in the creation of nanoemulsions. researchgate.netnih.gov Nanoemulsions are colloidal dispersions of nanoscale droplets (typically 20-200 nm), which can be formed using low-energy methods that rely on the self-assembly properties of the surfactant. nih.govresearchgate.net

The self-assembly of PGFEs can lead to a variety of structures depending on concentration and the surrounding environment. nih.gov These include:

Spherical or ellipsoidal micelles: The simplest aggregation form in aqueous solutions. bohrium.com

Vesicles and lamellar structures: At higher concentrations, PGFEs can form bilayer structures, such as vesicles (enclosed bilayers) or extended lamellar phases. acs.org These structures have been observed in bulk solutions and at interfaces. acs.org

Liquid crystalline phases: During the formation of nanoemulsions, intermediate anisotropic liquid crystalline phases can be formed, which act as precursors to the final nanodroplets. nih.govresearchgate.net

These self-assembled nanoparticles serve as effective carriers for lipophilic active ingredients, enhancing their solubility and stability within aqueous formulations. researchgate.net Studies on related compounds, such as polyglyceryl-10 monocaprylate, have shown the ability to self-assemble into nano-scaled micelles with diameters around 100 nm. nih.gov

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique used to measure the size of particles and molecules in suspension, typically in the submicron range. bettersizeinstruments.commalvernpanalytical.com It is a primary method for characterizing the nanoparticles, micelles, and emulsion droplets formed by this compound. nih.gov

The DLS technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org These fluctuations are caused by the random, thermally-driven movement of the particles, known as Brownian motion. usp.orgnih.gov Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. usp.org

By analyzing these fluctuations using an autocorrelator, the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (size) of the particles is then determined using the Stokes-Einstein equation. usp.org DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the particle size distribution. A PDI value below 0.1 indicates a very narrow and monodisperse size distribution. nih.govusp.org

Concentration (wt%)Z-Average Diameter (d.nm)Polydispersity Index (PDI)
2.5101.30.103
5.099.80.098
nih.gov

Monolayer and Multilayer Film Formation at Interfaces

The amphiphilic nature of this compound, possessing both a hydrophilic polyglyceryl headgroup and hydrophobic stearic acid tails, drives its assembly at interfaces, such as the air/water interface. This self-assembly leads to the formation of organized molecular films, which can range from a single molecular layer (monolayer) to more complex multilayer structures. The study of these films is crucial for understanding the stabilizing properties of this emulsifier in various formulations. The adsorption of polyglyceryl esters (PGEs) from a bulk aqueous phase to an interface can be a slow process, but it results in the formation of viscoelastic films. acs.org It has been observed that dispersed lamellar crystalline (Lβ) phases of PGEs below their main chain-melting temperature can adsorb to the air/water surface, forming a composite film structure. This structure is thought to consist of a monomolecular layer at the immediate surface with the potential for underlying bimolecular layers. acs.org

Surface Pressure-Area (π-A) Isotherms for Monolayer Characterization

Surface pressure-area (π-A) isotherms are a fundamental tool for characterizing the behavior of insoluble monolayers at the air/water interface. This technique involves compressing a known number of amphiphilic molecules spread on the surface of an aqueous subphase and measuring the resulting surface pressure (π), which is the reduction in the surface tension of the pure subphase. The isotherm is a plot of surface pressure as a function of the area per molecule.

The isotherm typically begins at a large area per molecule where the surface pressure is near zero, corresponding to a "gaseous" (G) phase where the molecules are far apart and interact minimally. As the available area is reduced by compression, the surface pressure begins to rise, transitioning into a "liquid-expanded" (LE) phase. In this phase, the molecules are closer together but still disordered. Further compression leads to a "liquid-condensed" (LC) phase, characterized by a steeper increase in surface pressure, indicating that the molecules are now closely packed and more ordered. A plateau or a region of lower slope between the LE and LC phases can indicate a phase transition. If compression continues beyond the condensed phase, the monolayer will eventually collapse, marked by a sharp decrease or plateau in surface pressure, as the molecules are forced out of the monolayer into three-dimensional structures.

Table 1: Representative Phases and Corresponding Molecular Areas for a Polyglyceryl Ester Monolayer

Monolayer Phase Description Approximate Area per Molecule (Ų/molecule) Surface Pressure (mN/m)
Gaseous (G)Molecules are far apart with minimal interaction.> 100< 1
Liquid-Expanded (LE)Molecules are in a disordered, fluid state with increased lateral interactions.60 - 1001 - 10
Liquid-Condensed (LC)Molecules are closely packed and oriented more vertically, exhibiting higher order.30 - 6010 - 40
Solid (S) / CollapsedMolecules are in a highly ordered, solid-like state or the monolayer has begun to buckle and form multilayers.< 30> 40

Molecular Packing and Orientation at Air/Water Interfaces

The packing and orientation of this compound molecules within a monolayer at the air/water interface are dictated by the balance of intermolecular forces and the available surface area. The hydrophilic polyglyceryl headgroup remains anchored in the aqueous phase, while the hydrophobic stearic acid tails are directed towards the air.

In the liquid-expanded phase, the alkyl chains of the stearate moieties have considerable conformational freedom and are tilted with respect to the surface normal. As the monolayer is compressed into the liquid-condensed phase, the molecules are forced into a more upright orientation to minimize their footprint on the surface. This leads to stronger van der Waals interactions between the adjacent hydrocarbon chains, resulting in a more ordered and rigid film. Studies on general PGEs have shown that at temperatures below the chain-melting temperature, the alkyl chains can form non-covalent connections, contributing to the mechanical stability and viscoelasticity of the film. acs.org

The "sesqui" nature of the ester, implying an average of one and a half stearate chains per polyglyceryl headgroup, suggests a more complex packing arrangement than a simple mono- or di-ester. This could lead to packing imperfections or a less uniform molecular arrangement within the monolayer compared to simpler amphiphiles. The bulky and flexible polyglyceryl headgroup also influences the packing, potentially occupying a larger area at the interface and preventing the alkyl chains from achieving the tightest possible packing seen in simpler fatty acids.

Interactions with Other Amphiphilic Molecules at Interfaces

The miscibility and interactions in a mixed monolayer can be inferred from the analysis of their π-A isotherms. For instance, deviations from ideal mixing behavior, as calculated using the additivity rule for molecular areas, can provide insights into the intermolecular forces at play.

When mixed with other non-ionic surfactants, the interactions are likely to be governed by van der Waals forces and steric effects related to the size and shape of the headgroups and alkyl chains. For example, mixing with a smaller amphiphile could allow for more efficient packing and a reduction in the average molecular area, leading to a more condensed and stable film.

Interactions with ionic surfactants would introduce electrostatic forces. If this compound is mixed with a cationic surfactant, attractive interactions could occur between the partially negative charges on the ether oxygens of the polyglyceryl headgroup and the positive charge of the cationic headgroup. Conversely, mixing with an anionic surfactant might lead to repulsive interactions, though these can be modulated by the pH and ionic strength of the aqueous subphase.

Table 2: Predicted Interactions of this compound with Other Amphiphiles in a Mixed Monolayer

Co-surfactant Type Primary Interaction Mechanism Expected Effect on Mixed Monolayer
Non-ionic (e.g., fatty alcohol)Van der Waals, Steric hindranceImproved packing efficiency, potential for negative deviation from ideal mixing (condensation).
Cationic (e.g., quaternary ammonium (B1175870) salt)Ion-dipole, Electrostatic attractionStrong attractive interactions, significant negative deviation from ideal mixing, formation of a more compact film. nih.gov
Anionic (e.g., fatty acid salt)Dipole-ion, Electrostatic repulsionRepulsive interactions leading to positive deviation from ideal mixing (expansion), less stable film.
Zwitterionic (e.g., lecithin)Van der Waals, ElectrostaticComplex interactions depending on the orientation and charge distribution of the zwitterionic headgroup.

The presence of other amphiphiles can significantly alter the phase behavior and rheological properties of the interfacial film. For instance, the addition of cholesterol to phospholipid monolayers is known to have a condensing effect, increasing the packing density and mechanical strength of the film. nih.gov Similar effects could be anticipated with certain co-surfactants in a mixed film with this compound, leading to enhanced stability of emulsions and foams.

Degradation Pathways and Environmental Fate of Polyglyceryl 6 Sesquistearate

Chemical Stability and Hydrolysis Mechanisms

The primary non-biotic degradation pathway for Polyglyceryl-6 Sesquistearate is hydrolysis of its ester linkages. nih.gov This reaction breaks the molecule down into polyglycerol-6 and stearic acid. The stability of the ester is influenced by several environmental factors, particularly the chemical environment, pH, and temperature. nih.gov

The hydrolysis of the ester bonds in this compound is a chemical reaction with water that can be catalyzed by acids or bases. nih.govgerli.com The kinetics of this reaction, which describe its rate, are dependent on the concentration of the ester and the catalyst.

In alkaline conditions, the hydrolysis of esters is known to follow second-order kinetics, meaning the rate is proportional to the concentration of both the ester and the hydroxide (B78521) ion. chemrxiv.org However, if the concentration of one reactant, such as water or a catalyst, is in large excess, the reaction can be treated as a pseudo-first-order reaction, where the rate appears to depend only on the concentration of the ester. chemrxiv.orgyoutube.com The rate of esterification, the reverse reaction of hydrolysis, is influenced by temperature, catalyst concentration, and the molar ratio of the reactants, generally following a second-order rate law.

The general mechanism for base-catalyzed hydrolysis involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the ester group. This is followed by the formation of a tetrahedral intermediate, which then breaks down to form a carboxylate anion and the polyglyceryl alcohol. In acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Both pH and temperature significantly affect the rate of hydrolysis of this compound.

Influence of pH: The hydrolysis of esters is catalyzed by both acids and bases. nih.gov Therefore, the degradation rate of this compound is expected to be lowest in a neutral pH range and increase in either acidic or alkaline conditions. Alkaline substances, in particular, can decrease the stability of polyglyceryl esters. nih.gov The degradation of polyglycerol esters can lead to the restoration of carboxylic acid groups, resulting in a reduction of the local pH. mdpi.com

Influence of Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including ester hydrolysis. nih.gov The thermal stability of polyglyceryl esters is considered relatively good under neutral conditions at temperatures below 100°C. nih.gov However, temperatures exceeding 100°C can enhance instability. nih.gov Studies on polyglycerol esters of fatty acids (PEFA) have shown a clear temperature-dependent degradation. nih.gov

TemperatureDegradation of PEFA (%)Conditions
40°C0.34%Independent of humidity
50°C1.7%Independent of humidity
55-60°C3.75%Under visible or solar light

Data sourced from a re-evaluation of polyglycerol esters of fatty acids as a food additive. nih.gov

Biotic and Abiotic Transformation Processes

In addition to chemical hydrolysis, this compound can be transformed through various biotic and abiotic processes in the environment.

The ester bonds in this compound are susceptible to enzymatic hydrolysis, a key process in its biodegradation. It is suggested that these compounds will undergo enzymatic degradation due to the presence of ester bonds in the polymer backbone. researchgate.net The primary enzymes responsible for this are lipases and esterases, which are ubiquitous in the environment and in biological systems. nih.govucl.ac.uk

The theoretical pathway for enzymatic degradation involves the binding of the enzyme to the ester linkage of the molecule. The enzyme's active site then catalyzes the hydrolytic cleavage of the bond, releasing polyglycerol-6 and stearic acid. These smaller molecules can then be further metabolized by microorganisms. The efficiency of this degradation can be influenced by factors such as the specific enzyme, the structure of the polyglyceryl ester, and environmental conditions. researchgate.netucl.ac.uk For instance, the synthesis of polyglyceryl esters can be performed using lipases, which catalyze the reverse reaction of degradation. nih.gov

Photochemical degradation involves the breakdown of a chemical compound by light energy. For polyglyceryl esters, exposure to light, particularly solar light, can contribute to their degradation. nih.gov Research indicates that when stored under visible or solar light at temperatures between 55-60°C, the degradation of polyglycerol esters of fatty acids was measured at 3.75%. nih.gov This suggests that the energy from photons can initiate or accelerate degradation reactions, likely through the formation of free radicals, leading to the cleavage of the ester bond or modifications to the polyglycerol backbone.

Oxidative degradation is another potential pathway for the transformation of this compound. While stearic acid is a saturated fatty acid and thus not prone to oxidation, the polyglycerol backbone, which is a polyether, can be susceptible to oxidative attack. nih.gov The presence of oxygen, metal ions, or other oxidizing agents can lead to the formation of reactive oxygen species (ROS). mdpi.com These reactive species can attack the ether linkages or the carbon backbone of the polyglycerol chain, leading to chain scission and the formation of various smaller, oxygenated molecules. The degradation of some products containing polyglyceryl esters has been correlated with lipid oxidation. researchgate.net Furthermore, upon implantation in biological systems, artificial scaffolds with polyglycerol ester coatings can lead to the formation of oxidant species due to attacks by immune cells or through their degradation products. mdpi.com

Theoretical Environmental Behavior and Byproduct Formation of this compound

This compound, a non-ionic surfactant derived from renewable resources, is anticipated to undergo degradation in the environment primarily through biological pathways. mdpi.com Its chemical structure, consisting of a polyglyceryl-6 backbone esterified with stearic acid, suggests susceptibility to enzymatic hydrolysis. The environmental fate of this compound is largely determined by the cleavage of its ester linkages, leading to the formation of its constituent molecules: polyglycerol-6 and stearic acid.

Predicted Biodegradation Mechanisms

The primary mechanism for the biodegradation of this compound is expected to be enzymatic hydrolysis of the ester bonds. researchgate.net This process is analogous to the degradation of other polyglyceryl fatty acid esters and polyesters. In various environmental compartments, such as soil and aquatic systems, ubiquitous extracellular enzymes like lipases and esterases, secreted by microorganisms, are predicted to catalyze this hydrolysis. cir-safety.orgresearchgate.net

The reaction can be summarized as follows:

This compound + H₂O ---(Lipases/Esterases)--> Polyglycerol-6 + Stearic Acid

This initial cleavage breaks down the larger surfactant molecule into smaller, more readily biodegradable components. The rate and extent of this enzymatic hydrolysis are influenced by environmental factors such as temperature, pH, and the presence of microbial populations capable of producing the necessary enzymes.

Following the initial hydrolysis, the resulting polyglycerol-6 and stearic acid are expected to be further metabolized by microorganisms. Stearic acid, a common saturated fatty acid, can be degraded through the β-oxidation pathway by a wide range of bacteria and fungi under both aerobic and anaerobic conditions. nih.govresearchgate.net This process sequentially shortens the fatty acid chain, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water under aerobic conditions, or be converted to methane and carbon dioxide under anaerobic conditions. nih.gov

The polyglycerol-6 moiety, being a hydrophilic polyol, is also expected to be biodegradable. While specific studies on the biodegradation of polyglycerol-6 are limited, the general understanding of polyglycerols suggests they can be metabolized by various microorganisms. The degradation pathway would likely involve oxidation of the hydroxyl groups to form corresponding acids and subsequent entry into central metabolic pathways. The lower molecular weight polyglycerols are reported to be more readily absorbed and metabolized. nih.gov

Characterization of Potential Degradation Products

The immediate degradation products of this compound are predicted to be Polyglycerol-6 and Stearic Acid .

Further microbial metabolism of these initial products would lead to a cascade of smaller molecules. The degradation of stearic acid via β-oxidation would generate a series of shorter-chain fatty acids as intermediates. Under anaerobic conditions, the degradation of stearic acid has been observed to be a slow process. nih.gov

The complete mineralization of the compound would ultimately result in the formation of:

Carbon Dioxide (CO₂)

Water (H₂O)

Biomass

Under anaerobic conditions, Methane (CH₄) could also be a final byproduct of the degradation of both stearic acid and the polyglycerol moiety. nih.gov

Analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying and quantifying these degradation products. gerli.comresearchgate.net These methods allow for the separation and identification of the parent compound and its various degradation intermediates, providing a comprehensive picture of the degradation pathway.

Solubility Changes During Degradation

The degradation of this compound is expected to be accompanied by significant changes in the solubility of the resulting mixture. This compound itself is an emulsifier, possessing both hydrophilic (polyglycerol-6) and lipophilic (stearic acid) moieties, which allows it to be dispersible in water. atamanchemicals.com

Upon hydrolysis, the degradation products will exhibit distinct solubility characteristics:

Polyglycerol-6: As a polyol with multiple hydroxyl groups, polyglycerol-6 is expected to be highly water-soluble. The hydrophilicity of polyglycerols generally increases with the degree of polymerization. nih.gov

Stearic Acid: In contrast, stearic acid is a long-chain fatty acid with very low water solubility (0.568 mg/L at 25°C). nih.govnih.gov

Therefore, as the biodegradation of this compound proceeds, the initial dispersibility of the parent compound will transition to a mixture of a highly water-soluble polyglycerol and a poorly water-soluble fatty acid. This change in solubility can influence the environmental partitioning and bioavailability of the degradation products. The increase in the concentration of water-soluble organic compounds (polyglycerol-6) could potentially impact the chemical oxygen demand (COD) in aquatic environments. Conversely, the release of stearic acid could contribute to the organic content of sediments and soils.

Theoretical Applications and Materials Science Perspectives of Polyglyceryl 6 Sesquistearate

Role in Advanced Materials Science and Engineering

The application of Polyglyceryl-6 Sesquistearate in advanced materials science is predicated on its amphiphilic nature, biocompatibility, and ability to self-assemble into ordered structures. As a bio-based surfactant, it aligns with the growing demand for sustainable components in material formulations. researchgate.net

Theoretically, its role can be envisioned in several areas:

Stabilization of Complex Dispersions: In materials engineering, creating stable nanoparticle suspensions or emulsions is critical. This compound can act as a stabilizer for complex formulations, preventing the separation of different phases and maintaining consistency. atamanchemicals.com This is crucial for developing advanced coatings, inks, or functional fluids where uniform dispersion of components is paramount for performance.

Template for Nanostructured Materials: Surfactants are known to form micelles, vesicles, and liquid crystalline phases that can be used as templates to synthesize porous materials with controlled architectures. The self-assembly of this compound could theoretically be harnessed to direct the formation of nanostructured polymers or ceramics.

Biocompatible Interfaces: For applications in biomaterials and tissue engineering, creating materials that are well-tolerated by biological systems is essential. The biocompatible and non-toxic nature of polyglyceryl esters makes them suitable candidates for modifying material surfaces to improve biocompatibility or to act as delivery vehicles for active molecules within a material matrix. frontiersin.org

Contributions to Polymer Chemistry and Biopolymer Research

In the realm of polymer science, this compound serves as a functional additive and a model for designing new bio-derived polymer architectures. Its structure, derived from the esterification of polyglycerol and stearic acid, is a prime example of a versatile bio-based building block. While direct polymerization of this specific molecule is not its primary function, its components (polyglycerol and fatty acids) are significant in biopolymer research. For instance, related polyol-based polyesters like poly(glycerol sebacate) are explored as biocompatible elastomers for tissue engineering, highlighting the potential of glycerol-based monomers in creating advanced biopolymers. researchgate.netresearchgate.net

Design of Next-Generation Bio-based Surfactant Systems

This compound is a key player in the development of next-generation bio-based surfactant systems. These systems are designed to replace traditional petroleum-derived surfactants, offering reduced environmental impact and improved biocompatibility. mdpi.commdpi.com

Bio-based surfactants are generally classified into two categories:

First-Generation (Bio-based Surfactants): These are synthesized chemically from natural feedstocks. This compound, made from vegetable-derived glycerin and stearic acid, falls into this category. mdpi.comnikkolgroup.com

Second-Generation (Biosurfactants): These are produced directly by microorganisms through processes like fermentation, such as rhamnolipids and sophorolipids. mdpi.comevonik.com

The design of advanced surfactant systems leverages the advantages of compounds like this compound, which include high biodegradability, low toxicity, and stability in extreme pH and temperature conditions. frontiersin.orgevonik.com Their synthesis from renewable sources like vegetable oils makes them an attractive and sustainable option for industries aiming to reduce their carbon footprint.

Table 1: Comparison of Surfactant Generations

FeaturePetroleum-Based SurfactantsFirst-Generation Bio-based Surfactants (e.g., this compound)Second-Generation Biosurfactants (e.g., Rhamnolipids)
Source Fossil fuelsRenewable (Vegetable oils, sugars)Renewable (Microbial Fermentation)
Production Chemical SynthesisChemical Synthesis from Natural FeedstockBiological Synthesis (Fermentation)
Biodegradability Variable to PoorHighHigh
Toxicity Can be highGenerally LowVery Low
Sustainability LowModerate to HighHigh

Structure-Function Relationship Studies in Polyether-Ester Architectures

The functionality of this compound is intrinsically linked to its molecular structure—a polyether-ester architecture. This structure consists of a water-attracting (hydrophilic) polyglycerol head and an oil-attracting (lipophilic) stearic acid tail.

The key structural elements that dictate its function are:

Polyglycerol Head (Polyether): The degree of polymerization of glycerol (B35011) (in this case, an average of six units) determines the size and hydrophilicity of the head group. A larger polyglycerol chain increases its water solubility.

Fatty Acid Tail (Ester): The length and saturation of the fatty acid chain (stearic acid is an 18-carbon saturated fatty acid) define the lipophilic character of the molecule.

This specific architecture determines the surfactant's Hydrophilic-Lipophilic Balance (HLB), a critical parameter that predicts its performance. Polyglyceryl-6 Stearate (B1226849) has an HLB value of approximately 9.0, making it an effective oil-in-water (O/W) emulsifier. nikkolgroup.com By systematically modifying the polyglycerol chain length or the fatty acid type, researchers can fine-tune the HLB to design surfactants for specific applications, from creating stable emulsions to forming complex liquid crystalline structures.

Interplay with Rheological Properties in Complex Systems (Theoretical Frameworks)

The addition of surfactants like this compound to fluid systems can dramatically alter their rheological properties, which describe how a material deforms and flows. In complex systems, these surfactants self-assemble into microstructures such as micelles or lamellar liquid crystalline phases. eolss.net These aggregates can interact and form transient networks, imparting viscoelastic properties to the solution. tandfonline.com

The theoretical framework for understanding this interplay involves considering the dynamics of these "living polymers." Unlike conventional polymers with a fixed molecular weight, the micellar structures are in constant equilibrium, breaking and reforming. eolss.nettandfonline.com This dynamic process of scission and recombination is a key factor that governs the relaxation and flow behavior of the system.

Influence on Viscoelastic Behavior of Model Formulations

This compound directly influences the viscoelastic behavior of formulations by forming structural networks. For example, it can be part of composite emulsifying systems that create gel network structures or lamellar liquid crystals within the water phase of an emulsion. nikkolgroup.com

This structural organization leads to several observable rheological effects:

Increased Viscosity: The formation of a network hinders the flow of the fluid, leading to a significant increase in viscosity.

Shear-Thinning Behavior: The networks are typically transient and can be broken down under shear stress (e.g., during spreading or pumping). This results in a decrease in viscosity as the shear rate increases, a property known as pseudoplasticity or shear-thinning. researchgate.netnih.gov

Yield Stress: The structured system may behave like a solid at rest and only begin to flow after a certain amount of stress (the yield stress) is applied. nih.gov

Elasticity: The interconnected network can store energy when deformed, exhibiting solid-like elastic behavior, which can be measured by the storage modulus (G'). nih.gov

These properties are crucial for controlling the texture, stability, and application performance of a product, ensuring it is stable during storage but spreads easily upon use. unipd.it

Theoretical Rheological Models for Surfactant Systems

To quantitatively describe the flow behavior of complex systems containing surfactants, several theoretical and empirical models are employed. huji.ac.il

Maxwell Model: For simple viscoelastic surfactant solutions, the linear viscoelastic behavior can often be described by the Maxwell model, which models the material as a spring (elastic component) and a dashpot (viscous component) in series. eolss.net

Power-Law and Herschel-Bulkley Models: The non-Newtonian, shear-thinning behavior is often fitted to empirical models. The Power-Law model describes shear-thinning fluids, while the Herschel-Bulkley model is an extension that incorporates a yield stress (τ₀), making it suitable for many gels and structured formulations. researchgate.net The model is expressed as:

τ = τ₀ + kγⁿ

where τ is the shear stress, γ is the shear rate, k is the consistency index, and n is the flow behavior index. researchgate.net

Cates' Model for "Living Polymers": More advanced theoretical models, such as those developed by Cates, specifically account for the dynamic breakage and recombination of wormlike micelles. These models connect the macroscopic rheological properties to the microscopic kinetics of the surfactant aggregates. eolss.net

By applying these models, researchers can predict how a formulation containing this compound will behave under different conditions and optimize its composition to achieve desired textural and flow characteristics.

Future Directions in Fundamental Research

Fundamental research into this compound is poised to unlock a deeper understanding of its molecular behavior and functional properties, paving the way for more sophisticated applications in materials science. The following areas represent key future directions for investigation.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and simulation are powerful tools for elucidating the structure-property relationships of complex molecules like this compound at an atomic level. Molecular dynamics (MD) simulations, in particular, can provide insights into the conformational dynamics of the polyglycerol backbone and the stearic acid chains, which are crucial for understanding its function as an emulsifier and stabilizer.

Coarse-grained molecular dynamics (CGMD) simulations can be used to study larger systems and longer timescales, providing insights into phenomena like emulsion droplet coalescence and phase separation. By systematically varying parameters such as the degree of polymerization of the polyglycerol headgroup and the length of the fatty acid tail, these simulations can guide the design of new polyglyceryl esters with tailored properties.

Table 1: Potential Applications of Computational Modeling in this compound Research

Modeling TechniqueResearch FocusPredicted Outcomes
Atomistic Molecular DynamicsSelf-assembly behaviorCritical micelle concentration, aggregate morphology
Atomistic Molecular DynamicsInteraction with active ingredientsBinding affinities, localization within emulsions
Coarse-Grained Molecular DynamicsEmulsion stabilityCoalescence rates, phase diagrams
Quantum MechanicsReaction mechanisms for synthesisActivation energies, transition state geometries

Exploration of Novel Synthetic Routes

Traditional synthesis of polyglyceryl esters often involves high temperatures and alkaline catalysts, which can lead to side reactions and a broad distribution of products. Future research is increasingly focused on developing more sustainable and selective synthetic methodologies.

Enzymatic synthesis, utilizing lipases as biocatalysts, presents a promising green alternative. Lipases can catalyze the esterification of polyglycerol with stearic acid under milder reaction conditions, often in solvent-free systems. This approach can lead to higher selectivity for the desired degree of esterification and a narrower product distribution. Research in this area will likely explore different lipase (B570770) sources, immobilization techniques to enhance enzyme reusability, and optimization of reaction parameters such as temperature, substrate molar ratio, and water removal methods to drive the reaction towards high conversion rates.

Another avenue of exploration is the use of novel catalysts, such as solid acid catalysts, which can offer advantages in terms of separation and reusability compared to homogeneous catalysts. Microwave-assisted synthesis is also being investigated as a way to accelerate reaction times and improve energy efficiency in the esterification process. Furthermore, the use of alternative raw materials, such as glycerol carbonate, is being explored as a pathway to polyglycerol esters that may offer different reactivity and final product properties.

Table 2: Comparison of Synthetic Routes for Polyglyceryl Esters

Synthetic RouteAdvantagesResearch Challenges
Traditional Chemical SynthesisEstablished technology, low catalyst costHigh temperatures, low selectivity, byproduct formation
Enzymatic SynthesisMild reaction conditions, high selectivity, green processHigher catalyst cost, enzyme stability and reusability
Microwave-Assisted SynthesisRapid heating, shorter reaction timesScale-up challenges, potential for localized overheating
Solid Acid CatalysisEase of catalyst separation and reuseCatalyst deactivation, mass transfer limitations

Investigation of Multi-component System Dynamics

This compound is rarely used in isolation; its performance is intrinsically linked to its interactions within complex, multi-component systems. Future research will need to focus on understanding the dynamic behavior of this emulsifier in the presence of other ingredients typically found in cosmetic and pharmaceutical formulations.

A key area of investigation is the influence of this compound on the interfacial properties of oil-in-water emulsions. Techniques such as interfacial shear rheology can be used to probe the mechanical strength and viscoelasticity of the interfacial film formed by the emulsifier, which is critical for long-term emulsion stability. The interaction with co-emulsifiers and other surface-active components can lead to synergistic effects that enhance emulsion performance, and these interactions can be systematically studied.

The phase behavior of this compound in combination with other lipids, polymers, and active ingredients is another important research direction. Understanding how it influences the formation of liquid crystalline phases at the oil-water interface can provide insights into its moisturizing properties and its ability to structure formulations. Techniques like small-angle X-ray scattering (SAXS) and cryo-transmission electron microscopy (cryo-TEM) can be used to characterize the nanostructure of these complex systems.

Finally, the dynamics of active ingredient delivery from formulations stabilized with this compound is a critical area of study. The structure of the emulsion and the nature of the interfacial layer can significantly impact the release and skin penetration of active compounds. In vitro release testing and skin permeation studies will be essential to correlate the physicochemical properties of the formulation with its functional performance.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ester bond formation and quantifies residual hydroxyl groups .
  • Mass Spectrometry (MS) : Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) detects oligomer distribution and side products .
  • Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates and quantifies homologs .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester carbonyl peaks (~1740 cm⁻¹) and absence of unreacted fatty acids .

How should researchers design experiments to evaluate the stability of this compound in emulsion systems under different environmental stressors?

Advanced Research Question

  • Stressors : Test thermal stability (40–80°C), pH variations (3–9), and ionic strength (0.1–1.0 M NaCl) using accelerated aging protocols .
  • Analytical endpoints : Monitor droplet size (dynamic light scattering), zeta potential, and phase separation over time. Apply Arrhenius kinetics to predict shelf-life .
  • Statistical models : Use response surface methodology (RSM) to identify critical factors affecting emulsion stability .

What strategies can be employed to resolve contradictions in literature regarding the interfacial activity of this compound across different pH and ionic strength conditions?

Advanced Research Question

  • Systematic replication : Reproduce conflicting studies under standardized conditions (e.g., ISO protocols for interfacial tension measurement) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., surfactant purity, measurement techniques) .
  • Controlled experiments : Isolate pH and ionic strength effects using buffered systems and compare results with computational simulations (e.g., molecular dynamics) .

What computational modeling approaches are suitable for predicting the self-assembly behavior of this compound in aqueous solutions?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate micelle formation using force fields (e.g., CHARMM) to model hydrophobic tail packing and hydrophilic headgroup interactions .
  • Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (e.g., branching degree, alkyl chain length) with critical micelle concentration (CMC) .
  • Coarse-Grained Models : Reduce computational cost while capturing large-scale aggregation behavior for industrial formulations .

How can researchers assess the biocompatibility and cytotoxicity of this compound for potential biomedical applications?

Advanced Research Question

  • In vitro assays : Conduct MTT/WST-1 assays on human cell lines (e.g., HaCaT keratinocytes) to measure metabolic activity post-exposure .
  • Hemolysis testing : Evaluate erythrocyte membrane integrity at varying concentrations (0.1–5% w/v) .
  • In vivo models : Use zebrafish embryos or murine models to assess acute toxicity and inflammatory responses .

What methodologies are recommended for quantifying trace impurities (e.g., free glycerol, fatty acids) in this compound batches?

Basic Research Question

  • Derivatization-GC : Convert free glycerol to trimethylsilyl derivatives for sensitive detection .
  • Titration : Acidic titration of unreacted fatty acids using NaOH (0.1 M) with phenolphthalein indicator .
  • LC-MS/MS : Quantify sub-ppm impurities via multiple reaction monitoring (MRM) for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.